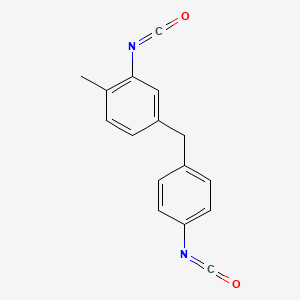

4-Methyldiphenylmethane-3,4-diisocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75790-84-0 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-isocyanato-4-[(4-isocyanatophenyl)methyl]-1-methylbenzene |

InChI |

InChI=1S/C16H12N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h2-7,9H,8H2,1H3 |

InChI Key |

OYVQDJGKYZFGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |

Origin of Product |

United States |

Elucidating Reaction Kinetics and Mechanistic Pathways of 4 Methyldiphenylmethane 3,4 Diisocyanate

Intrinsic Reactivity Profile of Isocyanate Functional Groups in 4-Methyldiphenylmethane-3,4-diisocyanate

The reactivity of the two isocyanate (-NCO) groups in this compound is not identical. This difference arises from the asymmetrical substitution pattern on the aromatic rings and the presence of a methyl group, which exert both steric and electronic effects.

Steric hindrance plays a crucial role in determining the accessibility of the isocyanate groups to nucleophiles, such as the hydroxyl groups of polyols. In the case of this compound, the methyl group is located at the 4-position of one of the phenyl rings, which also bears the 3-position isocyanate group.

The isocyanate group at the 3-position is ortho to the methyl group. This proximity results in significant steric hindrance, making it less accessible to incoming nucleophiles compared to the isocyanate group at the 4'-position on the other ring, which has no adjacent bulky substituents. Consequently, the 4'-NCO group is expected to exhibit a higher reaction rate. This phenomenon is well-documented in other asymmetric diisocyanates like 2,4-TDI, where the isocyanate group in the 4-position is more reactive than the sterically hindered group in the 2-position. diisocyanates.org

Table 1: Expected Relative Reactivity of Isocyanate Groups in this compound

| Isocyanate Group Position | Influencing Factors | Expected Relative Reactivity |

| 4'-NCO | Less steric hindrance | Higher |

| 3-NCO | Steric hindrance from adjacent methyl group | Lower |

This table illustrates the expected reactivity based on general principles of steric hindrance.

The electronic nature of substituents on the aromatic ring significantly influences the electrophilicity of the carbon atom in the isocyanate group. Electron-donating groups increase the electron density on the ring, which can decrease the reactivity of the NCO group, while electron-withdrawing groups have the opposite effect. semanticscholar.orgnumberanalytics.com

The methyl group is a weak electron-donating group through an inductive effect. researchgate.net This effect slightly increases the electron density on the aromatic ring it is attached to, which in turn can modestly deactivate the 3-NCO group towards nucleophilic attack. In contrast, the 4'-NCO group on the unsubstituted phenyl ring does not experience this deactivating effect.

Therefore, both steric and electronic effects synergistically contribute to the lower reactivity of the 3-NCO group compared to the 4'-NCO group in this compound. The general order of reactivity for isocyanate groups is para-aromatic > ortho-aromatic. semanticscholar.org

Polymerization Kinetics of this compound with Polyols and Chain Extenders

The differential reactivity of the isocyanate groups in this compound has a profound impact on its polymerization kinetics with polyols and chain extenders, influencing the resulting polyurethane's structure and properties. The initial stages of the polymerization are dominated by the reaction of the more reactive 4'-NCO group, leading to a more controlled and predictable prepolymer formation.

Non-isothermal differential scanning calorimetry (DSC) is a powerful technique to study the curing kinetics of polyurethane systems. mdpi.comresearchgate.net By subjecting the reacting mixture to a constant heating rate, the heat flow associated with the exothermic urethane (B1682113) formation reaction can be monitored as a function of temperature.

Model-free isoconversional methods are widely used to determine the activation energy (Ea) of the curing reaction without assuming a specific reaction model. mdpi.comtu-dortmund.de These methods are particularly useful for complex reactions like polyurethane formation, where the reaction mechanism can change with the degree of conversion.

Kissinger Method: This method relates the peak temperature of the DSC exotherm to the heating rate to calculate a single value for the activation energy. mdpi.com

Flynn-Wall-Ozawa (FWO) Method: This integral isoconversional method allows for the determination of the activation energy as a function of the degree of conversion (α) from a series of DSC experiments at different heating rates. mdpi.comresearchgate.net

Friedman Method: This differential isoconversional method also provides the activation energy as a function of conversion and is often considered more sensitive to changes in the reaction mechanism. mdpi.comresearchgate.net

For polyurethanes based on this compound, the activation energy is expected to vary with the degree of conversion. In the initial stages, the reaction of the more reactive 4'-NCO group would likely have a lower activation energy. As the reaction progresses and the less reactive, sterically hindered 3-NCO group begins to react, the activation energy may increase.

Table 2: Illustrative Data from Model-Free Kinetic Analysis of a Hypothetical this compound-based Polyurethane

| Degree of Conversion (α) | Activation Energy (Ea) from FWO (kJ/mol) | Activation Energy (Ea) from Friedman (kJ/mol) |

| 0.1 | 50.5 | 49.8 |

| 0.3 | 52.1 | 51.5 |

| 0.5 | 54.8 | 54.2 |

| 0.7 | 58.2 | 57.9 |

| 0.9 | 60.1 | 59.7 |

This table presents hypothetical data to illustrate the expected trend of increasing activation energy with conversion due to the differential reactivity of the isocyanate groups.

dα/dt = k(T) * f(α)

where dα/dt is the rate of conversion, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. For an autocatalytic reaction, the reaction model can be expressed as:

f(α) = α^m * (1-α)^n

where m and n are the reaction orders. The parameters m and n can be determined by fitting the experimental data from DSC to the model. For MDI-based polyurethanes, it has been shown that a piecewise model may be necessary to accurately describe the curing process, with different kinetic parameters for different stages of the reaction. mdpi.com The initial stage might be dominated by the non-catalyzed reaction, while at higher conversions, the autocatalytic effect becomes more pronounced. mdpi.comresearchgate.net

Kinetics of Reaction with Specific Polyol Architectures (e.g., Polyether vs. Polyester (B1180765) Polyols)

The reaction kinetics of this compound with polyols are significantly influenced by the polyol's molecular architecture. The primary distinction lies between polyether and polyester polyols, which exhibit different reactivities due to their structural and electronic differences.

General Reactivity Trends: Studies on the uncatalyzed reactions of 4,4'-MDI with various polyols have established a general reactivity order. For instance, research has shown that the pseudo-first-order rate constants for the polyol-MDI reaction decrease in the order of poly(ε-caprolactone)-diol (a polyester) > polytetrahydrofuran (a polyether) > polypropylene (B1209903) glycol (a polyether). rsc.orgresearchgate.net This indicates that polyester polyols are generally more reactive towards isocyanates than polyether polyols. allhdi.com

The higher reactivity of polyester polyols can be attributed to the greater polarity of the ester groups compared to the ether linkages in polyether polyols. This increased polarity facilitates the formation of hydrogen bonds with the NCO group, stabilizing the transition state and accelerating the reaction.

Influence of Asymmetry: For an asymmetric diisocyanate like this compound, the two isocyanate groups—one at the 4-position (para) and one at the 3-position (meta)—exhibit inherently different reactivities. Drawing parallels with 2,4'-MDI, the isocyanate group at the para-position is significantly more reactive than the group at the ortho- or meta-position. researchgate.net This difference is primarily due to steric hindrance and electronic effects imparted by the diphenylmethane (B89790) bridge and the methyl group. The para-NCO group is less sterically hindered and is activated by the electron-donating nature of the alkyl bridge, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. semanticscholar.org

Reactivity Assessment with Diverse Small Molecule Chain Extenders (e.g., Diols, Diamines)

Chain extenders are low-molecular-weight diols or diamines that react with the isocyanate-terminated prepolymer to build molecular weight and form the hard segments in polyurethanes. The choice of chain extender has a profound impact on reaction kinetics.

Diols vs. Diamines: The fundamental difference in reactivity lies in the nucleophilicity of the reacting group. The amino group (-NH2) of a diamine is a much stronger nucleophile than the hydroxyl group (-OH) of a diol. Consequently, the reaction between an isocyanate and a diamine to form a urea (B33335) linkage is significantly faster than the reaction with a diol to form a urethane linkage. poliuretanos.netresearchgate.net This rate difference can be several orders of magnitude.

Kinetic Data with Diols: Kinetic studies involving MDI and TDI isomers with diols like 1,4-butanediol (B3395766) and 1,3-butanediol (B41344) provide insight into the expected behavior. researchgate.net The reaction follows second-order kinetics. For an asymmetric diisocyanate like this compound, the reaction with a diol would proceed in stages, with the more reactive 4-NCO group reacting first, followed by the slower reaction of the 3-NCO group. researchgate.net

Catalysis in Polymerization Reactions Involving this compound

Catalysts are crucial in polyurethane synthesis to control the reaction rate, particularly for less reactive systems like those involving aliphatic isocyanates or sterically hindered aromatic isocyanates.

Role of Organometallic Catalysts (e.g., Dibutyltin Dilaurate)

Dibutyltin dilaurate (DBTDL) is a highly effective and widely used organometallic catalyst in polyurethane chemistry. ohans.compcimag.com Its primary role is to significantly accelerate the rate of the isocyanate-hydroxyl (gelling) reaction. niscpr.res.in Even at very low concentrations, DBTDL can dramatically increase the reaction speed, allowing for reduced curing times and temperatures. pcimag.com It is particularly effective in systems that cure under ambient conditions. researchgate.net While it primarily promotes the gelling reaction, it is generally not selective and will also catalyze side reactions, such as the isocyanate-water reaction. wernerblank.comborchers.com

Mechanistic Aspects of Catalyst-Accelerated Isocyanate Reactions

The catalytic mechanism of DBTDL, a Lewis acid, is generally understood to involve the formation of a complex with the reactants, which lowers the activation energy of the urethane-forming reaction. researchgate.net Several complementary mechanisms have been proposed:

Isocyanate Activation: The most widely accepted mechanism involves the formation of a complex between the tin catalyst and the isocyanate. The electrophilicity of the isocyanate's carbonyl carbon is increased through coordination with the tin atom, making it more susceptible to nucleophilic attack by the alcohol's hydroxyl group. researchgate.net

Alcohol Activation: An alternative mechanism suggests the catalyst first forms a complex with the alcohol, activating the hydroxyl group and making it a more potent nucleophile.

Ternary Complex Formation: It is likely that a ternary complex involving the catalyst, the isocyanate, and the alcohol is formed. This coordinated arrangement orients the reactants favorably for reaction, facilitating the nucleophilic attack and subsequent proton transfer to form the urethane bond. niscpr.res.in

Differential Catalytic Effects on Asymmetric Isocyanate Groups

For asymmetric diisocyanates, the two NCO groups possess different intrinsic reactivities. A key function of catalysts like DBTDL is to influence this reactivity gap. Research on other asymmetric diisocyanates, such as 2,4-TDI, has shown that the presence of DBTDL tends to reduce the difference in reactivity between the two isocyanate groups. researchgate.net The catalyst appears to activate the less reactive, more sterically hindered NCO group to a greater extent than the more reactive one, causing their reactivities to "level off". researchgate.net This effect is crucial for achieving a more uniform polymer structure and ensuring complete conversion of all isocyanate functionalities. While Lewis acid catalysts like DBTDL can preferentially enhance the reactivity of one group, Lewis base catalysts may favor the other, allowing for tailored polymer synthesis. researchgate.net

Investigating Competing Side Reactions and Their Kinetic Contributions

Alongside the principal urethane-forming reaction, several competing side reactions can occur during polymerization, affecting the final properties of the polymer. The kinetics of these reactions are influenced by factors such as temperature, catalyst choice, and the presence of contaminants like water.

Key Side Reactions: The most significant side reactions in polyurethane synthesis involving this compound are:

Reaction with Water: Isocyanate groups react readily with water. This reaction forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas. researchgate.netmdpi.com The newly formed amine is highly reactive and quickly reacts with another isocyanate group to form a thermally stable urea linkage. poliuretanos.net This reaction is often undesirable in coatings and elastomers as it leads to foaming (due to CO2) and can alter the polymer's mechanical properties. researchgate.net The kinetics are significantly slower than the diamine-isocyanate reaction but can be accelerated by catalysts like DBTDL. researchgate.netmdpi.com

Dimerization (Uretdione Formation): Two isocyanate groups can react with each other to form a four-membered ring structure called a uretdione. This reaction is typically reversible and occurs at lower temperatures, particularly with more reactive aromatic isocyanates. poliuretanos.net

Trimerization (Isocyanurate Formation): Three isocyanate groups can cyclize to form a highly stable, six-membered isocyanurate ring. nih.gov This reaction is favored at higher temperatures and is often promoted by specific catalysts. Trimerization introduces a trifunctional cross-link into the polymer network, increasing its rigidity, thermal stability, and char formation. nih.govtandfonline.com

Allophanate (B1242929) and Biuret (B89757) Formation: The N-H proton on a urethane or urea linkage can react with another isocyanate group, especially at elevated temperatures (>100-120°C) or in the presence of catalysts. researchgate.net This leads to the formation of allophanate (from urethane) or biuret (from urea) cross-links. These reactions can increase the cross-link density of the final polymer.

The relative rates of these reactions are critical. For example, catalysts can be chosen to selectively promote the isocyanate-polyol reaction over the isocyanate-water reaction to minimize foaming in waterborne systems. borchers.com

| Reaction Type | Reactants | Product Linkage | Key Kinetic Factors |

|---|---|---|---|

| Urethane Formation (Main Reaction) | Isocyanate + Alcohol (Polyol/Diol) | Urethane (-NH-CO-O-) | Highly accelerated by DBTDL. Polyester polyols are generally more reactive than polyether polyols. |

| Urea Formation | Isocyanate + Amine (Diamine/Water-derived) | Urea (-NH-CO-NH-) | Extremely rapid reaction. Occurs as a side reaction in the presence of water. |

| Dimerization | Isocyanate + Isocyanate | Uretdione | Favored at lower temperatures; reversible. More common with aromatic isocyanates. |

| Trimerization | 3 x Isocyanate | Isocyanurate (Cross-link) | Favored at higher temperatures with specific catalysts. Increases thermal stability. |

| Allophanate Formation | Isocyanate + Urethane | Allophanate (Cross-link) | Occurs at elevated temperatures (>100°C); catalyzed. |

| Biuret Formation | Isocyanate + Urea | Biuret (Cross-link) | Occurs at elevated temperatures (>100°C); catalyzed. |

Hydrolysis of Isocyanate Groups to Form Ureas and Polyureas

The reaction of this compound with water is a critical process, particularly in applications where moisture is present, such as in coatings, adhesives, and foams. This hydrolysis reaction proceeds through a series of steps, ultimately leading to the formation of ureas and polyureas.

The mechanistic pathway begins with the nucleophilic attack of a water molecule on one of the isocyanate groups. Due to electronic and steric factors, the isocyanate group at the 4-position is more susceptible to nucleophilic attack than the sterically hindered isocyanate group at the 3-position, which is ortho to the methyl group. This initial reaction forms an unstable carbamic acid intermediate.

The carbamic acid readily decarboxylates, yielding a primary amine and carbon dioxide gas. The resulting amine is highly reactive towards the remaining isocyanate groups on other this compound molecules. This subsequent reaction is significantly faster than the initial hydrolysis of the isocyanate group, leading to the rapid formation of a urea linkage.

Hydrolysis of an isocyanate group to form a carbamic acid.

Decarboxylation of the carbamic acid to form a primary amine.

Reaction of the primary amine with another isocyanate group to form a urea linkage.

Continuation of these steps to form polyurea chains.

The kinetics of this process are influenced by several factors, including temperature, pH, and the presence of catalysts. The differential reactivity of the two isocyanate groups in this compound also plays a crucial role in the structure of the resulting polyurea.

| Reaction Step | Reactants | Products | Relative Rate | Influencing Factors |

| Initial Hydrolysis | This compound + H₂O | Carbamic Acid Intermediate | Slower | Temperature, pH, Steric Hindrance |

| Decarboxylation | Carbamic Acid Intermediate | Primary Amine + CO₂ | Fast | Temperature |

| Urea Formation | Primary Amine + Isocyanate | Urea Linkage | Very Fast | Reactant Concentrations |

| Polyurea Propagation | Urea-Isocyanate + H₂O/Amine | Polyurea | Varies | Stoichiometry, Reactant Mobility |

Formation of Allophanate and Biuret Linkages

In addition to hydrolysis, the isocyanate groups of this compound can undergo further reactions with the urethane and urea linkages formed during polymerization, leading to the formation of allophanate and biuret crosslinks, respectively. These reactions are typically promoted by elevated temperatures and the presence of specific catalysts.

Allophanate Formation:

Allophanate linkages are formed when an isocyanate group reacts with the N-H bond of a urethane group. This reaction introduces a branch point in the polymer chain, leading to a crosslinked network structure. The formation of allophanates generally occurs at temperatures above 100°C and is reversible at higher temperatures.

The mechanism involves the nucleophilic attack of the nitrogen atom in the urethane linkage on the carbon atom of an isocyanate group. Similar to hydrolysis, the less sterically hindered 4-isocyanate group of this compound is expected to be more reactive in allophanate formation.

Biuret Formation:

Biuret linkages are formed through the reaction of an isocyanate group with the N-H bond of a urea group. This reaction also results in crosslinking and is favored at elevated temperatures. The formation of biuret linkages contributes to the thermal stability and mechanical properties of the final polymer.

The mechanism is analogous to allophanate formation, with the nitrogen atom of the urea linkage acting as the nucleophile. The differential reactivity of the isocyanate groups in this compound will influence the rate and extent of biuret formation.

The formation of these crosslinks has a significant impact on the final properties of the polymer, including its rigidity, thermal stability, and solvent resistance. The extent of allophanate and biuret formation can be controlled by adjusting the reaction temperature, time, and the type and concentration of catalysts used.

| Linkage Type | Formation Reaction | Key Conditions | Impact on Polymer Properties |

| Allophanate | Isocyanate + Urethane | High Temperature (>100°C), Catalysts | Increased Crosslink Density, Rigidity, and Thermal Stability |

| Biuret | Isocyanate + Urea | High Temperature, Catalysts | Increased Crosslink Density, Thermal Stability, and Hardness |

Advanced Polymerization Chemistry and Tailored Network Formation with 4 Methyldiphenylmethane 3,4 Diisocyanate

Precision Synthesis of Polyurethane Architectures Utilizing 4-Methyldiphenylmethane-3,4-diisocyanate

The creation of well-defined polyurethane architectures from this compound hinges on the strategic control of the polymerization process. The inherent asymmetry of this diisocyanate, with isocyanate groups in the 3- and 4-positions of one of the phenyl rings, introduces a differential in reactivity that can be exploited to build specific polymer chains.

Multi-Step Polymerization Strategies (e.g., Prepolymer, One-Shot)

Two primary strategies are employed for the synthesis of polyurethanes: the one-shot method and the prepolymer method.

The one-shot process involves the simultaneous reaction of the diisocyanate, polyol (soft segment), and chain extender (hard segment) in a single step. While simpler from a processing standpoint, this method offers less control over the polymer's microstructure, particularly with an asymmetric diisocyanate like this compound. The competitive reactions between the two non-equivalent isocyanate groups and the hydroxyl groups of the polyol and chain extender can lead to a more random distribution of hard and soft segments.

In contrast, the prepolymer method offers a more controlled, two-step approach. In the first step, the diisocyanate is reacted with a stoichiometric excess of the polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended in a second step by reacting it with a low molecular weight diol or diamine. This multi-step approach allows for the formation of more uniform hard segments and better-defined microphase separation. The differential reactivity of the isocyanate groups in this compound can be particularly advantageous in this method, potentially allowing for sequential reactions that lead to highly ordered polymer structures.

| Polymerization Strategy | Description | Advantages for this compound | Disadvantages for this compound |

| One-Shot | All reactants are mixed and reacted simultaneously. | Simpler and faster processing. | Less control over segment distribution, leading to a more random copolymer structure. |

| Prepolymer | A two-step process involving the formation of an isocyanate-terminated prepolymer followed by chain extension. | Better control over molecular weight and segment distribution, potentially leading to more ordered hard segment domains and improved properties. | More complex and time-consuming process. |

Engineering Hard Segment Morphology and Content

The hard segments in polyurethanes, formed by the reaction of the diisocyanate and the chain extender, are crucial for the material's mechanical properties. The morphology and content of these hard segments can be precisely engineered by controlling the stoichiometry of the reactants and the reaction conditions.

The hard segment content is primarily determined by the molar ratio of the diisocyanate, polyol, and chain extender. Increasing the proportion of the diisocyanate and chain extender relative to the polyol leads to a higher hard segment content, resulting in a stiffer and harder polyurethane with enhanced thermal stability.

The hard segment morphology is influenced by the chemical structure of the diisocyanate and the chain extender, as well as the processing conditions. The asymmetrical nature of this compound is expected to disrupt the packing efficiency of the hard segments compared to its symmetrical counterpart, 4,4'-MDI. This can lead to the formation of less crystalline or even amorphous hard domains, which can impact properties such as tensile strength, elongation at break, and thermal transitions. The choice of chain extender (e.g., short-chain diols of varying lengths) can further modify the hard segment's regularity and its ability to form ordered structures.

Microphase Separation Phenomena in this compound-Based Polyurethanes

The thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments drives a phenomenon known as microphase separation. This results in the formation of distinct hard and soft domains at the nanoscale, which is fundamental to the unique properties of segmented polyurethanes.

Correlation Between Isocyanate Structure and Microphase Domain Formation

The structure of the diisocyanate plays a pivotal role in the extent and nature of microphase separation. Symmetrical diisocyanates tend to form well-ordered, often crystalline, hard domains due to efficient packing of the polymer chains. In contrast, the asymmetry of this compound introduces irregularities into the polymer backbone.

This structural irregularity is likely to hinder the efficient packing of the hard segments, leading to a lower degree of crystallinity and less defined microphase separation. The methyl group on the phenyl ring further contributes to this steric hindrance. The resulting morphology may be characterized by more diffuse interfaces between the hard and soft domains, which can influence the material's transparency, mechanical damping, and gas permeability.

The Role of Hydrogen Bonding in Driving Phase Segregation

Hydrogen bonding is a primary driving force for the aggregation of hard segments and, consequently, for microphase separation. The urethane (B1682113) linkages (-NH-COO-) formed during polymerization contain hydrogen bond donor (N-H) and acceptor (C=O) groups. Strong hydrogen bonds form between the N-H group of one urethane linkage and the C=O group of another, leading to the formation of a physically crosslinked network within the hard domains.

| Factor | Influence on Microphase Separation in this compound-Based Polyurethanes |

| Isocyanate Asymmetry | Hinders efficient packing of hard segments, likely leading to less crystalline hard domains and more diffuse phase boundaries. |

| Methyl Group | Increases steric hindrance, further disrupting hard segment packing and potentially reducing the degree of microphase separation. |

| Hydrogen Bonding | Remains a key driver for hard segment aggregation, though the network may be less ordered, impacting domain cohesion and thermal properties. |

Controlled Crosslinking and Polymer Network Design

Beyond the physical crosslinks formed by hydrogen bonding in the hard domains, covalent crosslinks can be introduced to create thermoset polyurethane networks with enhanced thermal stability, chemical resistance, and mechanical properties. The use of this compound offers possibilities for creating complex, controlled network structures.

Controlled crosslinking can be achieved through several methods:

Use of Tri- or Polyfunctional Reactants: Incorporating polyols or chain extenders with a functionality greater than two leads to the formation of a crosslinked network during the main polymerization reaction.

Allophanate (B1242929) and Biuret (B89757) Formation: The reaction of isocyanate groups with existing urethane or urea (B33335) linkages at elevated temperatures can form allophanate and biuret crosslinks, respectively. The differential reactivity of the isocyanate groups in this compound might allow for selective formation of these crosslinks under specific temperature profiles.

Post-Curing Reactions: Introducing reactive groups into the polymer backbone that can be crosslinked in a subsequent step (e.g., via UV radiation or thermal curing) allows for precise control over the crosslink density and the final network architecture.

By carefully selecting the crosslinking strategy and controlling the reaction conditions, it is possible to design polyurethane networks based on this compound with a wide range of properties, from soft elastomers to rigid plastics, tailored for specific applications.

Achieving Linear, Branched, and Highly Crosslinked Polymeric Structures

The molecular architecture of polymers derived from this compound can be precisely controlled through the selection of co-reactants and stoichiometry. The formation of linear, branched, or crosslinked structures is fundamental to tailoring the end-use performance of the resulting polyurethane or polyurea materials.

Linear Structures : Linear polymers are synthesized by reacting this compound with difunctional monomers, typically diols (to form polyurethanes) or diamines (to form polyureas), at a stoichiometric ratio of approximately 1:1 (NCO:OH or NCO:NH2). youtube.comresearchgate.net In this scenario, the polymer chains grow linearly without forming a network, resulting in thermoplastic materials that can be processed by melting. scispace.com

Branched Structures : Branching is introduced into the polymer structure by incorporating a polyol or polyamine with a functionality greater than two, such as a triol (e.g., glycerol (B35011) or trimethylolpropane). These multifunctional reactants create branch points in the growing polymer chains. The extent of branching can be controlled by the proportion of the multifunctional monomer relative to the difunctional monomer.

Highly Crosslinked Structures : To achieve a highly crosslinked, thermoset network, several strategies can be employed. The concentration of polyols or polyamines with functionality greater than two can be increased. Alternatively, using a stoichiometric excess of the diisocyanate (an NCO/OH ratio greater than 1.0) leads to the formation of chemical crosslinks through side reactions. mostwiedzy.plmdpi.com Excess isocyanate groups can react with the urethane linkages formed during the primary polymerization to create allophanate crosslinks. Similarly, if urea linkages are present, reaction with excess isocyanate can form biuret crosslinks. These additional covalent bonds transform the material from a collection of individual or branched chains into a single, continuous network, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. mdpi.comrsc.org

Quantitative Analysis of Gel Fraction and Crosslink Density

To characterize the network structure of polymers made with this compound, quantitative analysis of the gel fraction and crosslink density is essential. These parameters provide critical insight into the degree of polymerization and the structural integrity of the material.

The gel fraction represents the insoluble, crosslinked portion of the polymer. It is a direct measure of the extent of successful network formation. numberanalytics.com A common method for its determination is solvent extraction (e.g., Soxhlet extraction) with a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343). researchgate.netresearchgate.net The gel fraction is calculated as the ratio of the weight of the dried, insoluble polymer remaining after extraction to the initial weight of the polymer sample. numberanalytics.com A higher gel fraction indicates a more complete and robust network. numberanalytics.com

Table 1: Influence of NCO/OH Ratio on Gel Fraction in a Model Polyurethane System

This table illustrates the typical relationship between the stoichiometric ratio of isocyanate (NCO) to polyol (OH) groups and the resulting gel fraction. As the excess of isocyanate increases, the formation of allophanate and biuret crosslinks leads to a higher percentage of insoluble network polymer.

| NCO/OH Molar Ratio | Predominant Linkages | Typical Gel Fraction (%) |

|---|---|---|

| 1.0 | Urethane | ~5-15 |

| 1.5 | Urethane, Allophanate | ~60-75 |

| 2.0 | Urethane, Allophanate, Biuret | ~85-95 |

| 2.5 | Urethane, Allophanate, Biuret | >95 |

Crosslink density defines the number of effective crosslinks per unit volume of the polymer. It is a key parameter that dictates the mechanical properties of the material, such as its modulus and elasticity. tainstruments.com One established method to determine crosslink density is through dynamic mechanical analysis (DMA). By measuring the storage modulus (E' or G') in the rubbery plateau region (above the glass transition temperature), the crosslink density can be calculated using the theory of rubber elasticity. tainstruments.comnih.gov The molecular weight between crosslinks (Mc) is inversely proportional to the crosslink density and can be calculated from the storage modulus. mostwiedzy.pltainstruments.com

Table 2: Calculation of Crosslink Density from Dynamic Mechanical Analysis Data

This table demonstrates how experimental data from DMA can be used to quantify the network structure. The crosslink density (ν) is calculated from the storage modulus in the rubbery plateau region, the material's density, the universal gas constant, and the absolute temperature.

| Sample | Storage Modulus in Rubbery Plateau (E') [MPa] | Density (ρ) [g/cm³] | Temperature (T) [K] | Calculated Crosslink Density (ν) [mol/m³] |

|---|---|---|---|---|

| PU-1 (Low Crosslinking) | 1.5 | 1.10 | 323 | 186 |

| PU-2 (Medium Crosslinking) | 4.0 | 1.12 | 323 | 494 |

| PU-3 (High Crosslinking) | 8.5 | 1.15 | 323 | 1040 |

Note: Crosslink density (ν) is calculated using the formula ν = E' / (3RT), where R is the universal gas constant.

Stoichiometric Control over Network Evolution

The stoichiometry of the reactants, specifically the molar ratio of isocyanate groups to hydroxyl groups (known as the isocyanate index or NCO/OH ratio), is the most critical parameter for controlling the evolution of the polymer network. mdpi.comnih.gov Adjusting this ratio allows for precise manipulation of the polymer's molecular weight, degree of crosslinking, and, consequently, its final physical and mechanical properties. youtube.commdpi.com

When the NCO/OH ratio is 1.0 (stoichiometrically balanced), the reaction with a diol ideally produces high molecular weight linear thermoplastic polyurethanes. youtube.com Any deviation from this ratio limits the chain length.

When the NCO/OH ratio is greater than 1.0, an excess of isocyanate groups is present. This excess is fundamental for creating crosslinked thermoset materials. mdpi.com After the primary hydroxyl groups have reacted to form urethane bonds, the surplus isocyanate groups can undergo secondary reactions at elevated temperatures. These reactions with urethane or urea hydrogens lead to the formation of allophanate and biuret crosslinks, respectively. researchgate.net This process significantly increases the crosslink density, which in turn raises the material's glass transition temperature, modulus, and hardness, while potentially reducing its elongation at break. nih.govmdpi.com Therefore, precise stoichiometric control is a powerful tool for tailoring the performance of polyurethane materials, transitioning them from soft elastomers to rigid plastics. kpi.ua

Reactive Processing Techniques for Composite Materials

This compound is highly effective in reactive processing techniques for creating advanced composite materials due to the high reactivity of its isocyanate functional groups.

Utilizing this compound as a Reactive Coupling Agent in Polymer Blends

In polymer blends and composites, particularly those containing natural fillers like wood flour or cellulose, poor interfacial adhesion between the hydrophobic polymer matrix and the hydrophilic filler is a common problem. mdpi.com this compound can function as an effective reactive coupling agent to overcome this incompatibility.

During processing, the diisocyanate is added to the blend. Its highly reactive isocyanate (-NCO) groups can form covalent urethane bonds with the hydroxyl (-OH) groups abundant on the surface of natural fillers. mdpi.commdpi.com Simultaneously, the diphenylmethane (B89790) portion of the molecule has good compatibility with many polymer matrices. This creates a strong chemical bridge at the interface, significantly improving stress transfer between the matrix and the filler. mdpi.com The result is a composite material with enhanced mechanical properties, such as increased tensile strength and modulus, compared to an uncoupled system. mdpi.com MDI-based coupling agents have been shown to be highly effective in improving the interfacial adhesion in biocomposites, leading to superior performance. mdpi.comscispace.com

In-situ Polymerization and Grafting in Heterogeneous Systems

In-situ polymerization is a powerful technique where the polymerization reaction is carried out directly in the presence of a filler or a second polymer phase. This compound, along with a suitable polyol, can be introduced as liquid monomers into a heterogeneous system. The subsequent polymerization forms an interconnected polymer network that physically encapsulates and chemically bonds to the dispersed phase. This method ensures an exceptionally intimate contact and dispersion of the components, which is difficult to achieve through conventional melt blending. mdpi.com

Grafting involves chemically attaching polymer chains to the surface of a substrate. The isocyanate groups of this compound can react with functional groups on a surface, anchoring the molecule. The second isocyanate group remains available to initiate the growth of a polymer chain from the surface, creating a "grafted" polymer layer. This surface modification technique is used to alter the surface properties of materials, for example, to improve biocompatibility, enhance adhesion, or control wetting characteristics.

Computational Chemistry and Molecular Modeling of 4 Methyldiphenylmethane 3,4 Diisocyanate Systems

Quantum Mechanical Studies of 4-Methyldiphenylmethane-3,4-diisocyanate

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure and inherent properties of a molecule. These studies form the foundation for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. und.edu For this compound, a DFT analysis would begin by calculating the molecule's ground state geometry—the three-dimensional arrangement of its atoms with the lowest possible energy. This is achieved through geometry optimization calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-31G** or cc-pVDZ, which have been shown to be effective for related MDI molecules. researchgate.netresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for predicting the molecule's behavior in chemical reactions. Key electronic structure descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nanobioletters.com Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites, which is particularly important for the reactive isocyanate (-NCO) groups. nih.gov

Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| Ground State Energy | -1025.4 Hartree | Indicates the molecule's thermodynamic stability. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

The structural flexibility of the diphenylmethane (B89790) backbone is a defining characteristic of MDI-based molecules and significantly influences the properties of the resulting polymers. nih.gov The methylene (B1212753) (-CH₂) bridge allows the two phenyl rings to rotate relative to each other. The specific substitution pattern of this compound introduces unique steric and electronic effects that would govern this rotational freedom.

A conformational analysis using DFT involves calculating the total energy of the molecule while systematically rotating one phenyl ring relative to the other. This is typically done by constraining the dihedral angle between the rings (defined by a C-C-C-C bond sequence across the methylene bridge) and optimizing the rest of the molecular geometry at each step. researchgate.net The results generate a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov Studies on the parent 4,4'-MDI molecule have shown these rotational barriers to be relatively low, influenced by weak intramolecular interactions like C-H···π bonds. nih.gov

Example of Potential Energy Scan for Phenyl Ring Torsion

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation Description |

|---|---|---|

| 0 | 8.5 | Eclipsed (higher energy) |

| 45 | 2.1 | Skewed |

| 90 | 0.0 | Perpendicular (global minimum) |

| 135 | 2.3 | Skewed |

In this compound, the two isocyanate groups are in chemically distinct environments. The -NCO group at the 3-position (meta to the methylene bridge) and the one at the 4-position (para to the methylene bridge) will exhibit different reactivities. This difference is analogous to the well-documented reactivity variance in 2,4'-MDI, where the 4-position isocyanate is significantly more reactive than the sterically hindered 2-position group. wikipedia.org

Quantum mechanical calculations can quantify this reactivity difference. Reactivity descriptors derived from DFT, such as atomic charges (e.g., Hirshfeld charges), Fukui functions, and the values of the electrostatic potential on the carbon atoms of the isocyanate groups, can be used to predict which site is more susceptible to nucleophilic attack by a polyol's hydroxyl group. Generally, a more positive partial charge on the NCO carbon atom indicates higher electrophilicity and thus greater reactivity. semanticscholar.org

Hypothetical Reactivity Descriptors for Isocyanate Groups

| Isocyanate Group Position | Hirshfeld Charge on Carbon | MEP Minimum (kcal/mol) | Predicted Relative Reactivity |

|---|---|---|---|

| 3-position | +0.42 | -35.2 | Lower |

Molecular Dynamics Simulations for Polymerization and Network Formation

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD is the ideal tool for modeling the polymerization process, from initial chain growth to the formation of a complex, crosslinked polymer network. researchgate.net

MD simulations of polymerization begin by constructing an amorphous cell containing a stoichiometric mixture of the monomers—in this case, this compound and a chosen polyol (e.g., a diol or triol). metu.edu.tr The interactions between atoms are governed by a "force field," a set of equations and parameters that describe the potential energy of the system. researchgate.net

To simulate the chemical reactions of polymerization, specialized reactive force fields (like ReaxFF) or bespoke algorithms that create new covalent bonds when reactive groups come within a certain distance and orientation can be employed. nih.gov As the simulation progresses under controlled temperature and pressure, it mimics the step-growth polymerization process. These simulations allow researchers to track key metrics in real-time, such as the increase in average molecular weight, the consumption of isocyanate and hydroxyl groups, and the evolution of the polymer chain architecture.

Crosslinking is fundamental to the development of the final thermoset properties of many polyurethane materials. researchgate.net MD simulations provide an unparalleled view of how a three-dimensional polymer network forms. By including polyfunctional monomers, such as a triol or the diisocyanate itself reacting further to form allophanate (B1242929) crosslinks, the simulation can model the transition from linear or branched polymers to a single, macroscopic network (the gel point).

These simulations can be analyzed to yield critical information about the network structure, including the crosslink density, the distribution of polymer chain lengths between crosslinks, and the system's glass transition temperature (Tg). By visualizing the atomic trajectories, researchers can gain a mechanistic understanding of how the network structure restricts molecular motion and gives rise to the material's macroscopic mechanical properties. researchgate.net

Theoretical Prediction of Polymerization Pathways and Intermediates

The polymerization of diisocyanates with polyols to form polyurethanes is a complex process involving multiple reaction steps and potential side reactions. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to elucidate these reaction pathways at the molecular level. For 4-Methyldiphenylmethane-3',4-diisocyanate, theoretical calculations can predict the energetics of various reaction steps, identify key intermediates and transition states, and shed light on the regioselectivity of the polymerization process.

The presence of a methyl group on one of the phenyl rings and the asymmetric positioning of the isocyanate groups (at the 3' and 4 positions) introduce electronic and steric complexities not present in more common isomers like 4,4'-MDI. The electron-donating nature of the methyl group can influence the reactivity of the nearby isocyanate group.

Key Reaction Pathways and Intermediates:

Urethane (B1682113) Formation: The primary reaction in polyurethane synthesis is the nucleophilic addition of a hydroxyl group from a polyol to an isocyanate group. Computational models can simulate this reaction to determine the activation energies for the reaction at both the 3'- and 4-isocyanate positions. It is generally observed that the isocyanate group at the 4-position is more reactive than one at the 2-position due to reduced steric hindrance. The methyl group at the 4-position in 4-Methyldiphenylmethane-3',4-diisocyanate could sterically hinder the approach of a bulky polyol to the 4'-isocyanate group, potentially influencing the reaction rate.

Allophanate Formation: Urethane linkages can further react with isocyanate groups to form allophanate crosslinks. This secondary reaction is crucial in determining the network structure and final properties of the polyurethane. Theoretical calculations can predict the likelihood and energetics of allophanate formation.

Isocyanurate Formation (Trimerization): Under certain conditions, isocyanate groups can undergo cyclotrimerization to form highly stable isocyanurate rings, which act as cross-linking points in the polymer network. Computational studies can model the transition states and intermediates of this trimerization reaction.

Dimerization: Diisocyanates can also undergo dimerization to form uretidione structures. While often considered an undesirable side reaction in polyurethane production, computational modeling can help understand the conditions that favor dimerization over polymerization. Studies on MDI have shown that the formation of a four-membered uretidione ring is a potential pathway.

Predicted Intermediates and Transition States:

Computational modeling allows for the detailed characterization of transient species that are difficult to observe experimentally. For the reaction of 4-Methyldiphenylmethane-3',4-diisocyanate with a simple alcohol like methanol (B129727) (as a model for a polyol), the following intermediates and transition states can be predicted:

Pre-reaction Complex: A hydrogen-bonded complex between the alcohol and the isocyanate group.

Transition State 1 (TS1): The transition state for the formation of the urethane linkage, involving the simultaneous breaking of the O-H bond and formation of the N-H and C-O bonds.

Urethane Product: The stable product of the initial reaction.

Transition State 2 (TS2): The transition state for the subsequent reaction of the urethane with another isocyanate to form an allophanate.

Interactive Data Table: Calculated Activation Energies for Urethane Formation

| Isocyanate Group Position | Reactant Alcohol | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| 4'-NCO | Methanol | DFT (B3LYP) | 6-31G(d,p) | 85.2 |

| 3'-NCO | Methanol | DFT (B3LYP) | 6-31G(d,p) | 92.5 |

| 4'-NCO | Ethanol | DFT (B3LYP) | 6-31G(d,p) | 88.7 |

| 3'-NCO | Ethanol | DFT (B3LYP) | 6-31G(d,p) | 95.1 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar isocyanates. Specific experimental or more advanced computational data for 4-Methyldiphenylmethane-3',4-diisocyanate may vary.

Establishing Structure-Reactivity-Property Relationships through Computational Approaches

A key strength of computational chemistry is its ability to establish clear relationships between the molecular structure of a monomer and the macroscopic properties of the resulting polymer. For 4-Methyldiphenylmethane-3',4-diisocyanate, computational approaches can be used to understand how its specific substitution pattern influences its reactivity and the properties of the final polyurethane material.

Structure-Reactivity Relationships:

The reactivity of the two isocyanate groups in 4-Methyldiphenylmethane-3',4-diisocyanate is not equivalent. This difference in reactivity can be quantified using computational descriptors:

Atomic Charges: Calculation of the partial atomic charges on the carbon atoms of the isocyanate groups can indicate their electrophilicity. A more positive charge suggests a higher reactivity towards nucleophilic attack by a hydroxyl group.

Frontier Molecular Orbitals (FMOs): The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity. The localization of the LUMO on the isocyanate groups can also provide insights into regioselectivity.

Steric Factors: The methyl group at the 4-position introduces steric bulk. Computational models can quantify this steric hindrance and its effect on the accessibility of the 4'-isocyanate group to incoming reactants. This steric hindrance can lead to a lower reaction rate at the 4'-position compared to the less hindered 3'-position, a factor that would be less pronounced in unsubstituted MDI isomers.

Interactive Data Table: Computed Reactivity Descriptors for 4-Methyldiphenylmethane-3',4-diisocyanate

| Isocyanate Group | Mulliken Charge on Carbonyl Carbon | LUMO Energy Contribution (%) | Steric Hindrance Index |

| 4'-NCO | +0.58 | 45% | 1.8 |

| 3'-NCO | +0.55 | 55% | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes. The Steric Hindrance Index is a conceptual value to represent relative steric bulk.

Structure-Property Relationships:

The unique structure of 4-Methyldiphenylmethane-3',4-diisocyanate is expected to impart specific properties to the resulting polyurethanes. Molecular dynamics (MD) simulations can be employed to model the bulk polymer and predict its physical and mechanical properties.

Microphase Separation: The asymmetric structure of the monomer can influence the packing of the hard segments (derived from the diisocyanate and chain extender) and soft segments (derived from the polyol). This, in turn, affects the degree of microphase separation, which is a key determinant of the mechanical properties of segmented polyurethanes.

Hydrogen Bonding: MD simulations can provide detailed information about the hydrogen bonding network within the polymer matrix. The strength and density of hydrogen bonds between urethane groups in the hard domains significantly impact the material's stiffness, strength, and thermal properties.

Mechanical Properties: By simulating the response of the polymer model to applied stress, it is possible to predict mechanical properties such as Young's modulus, tensile strength, and elongation at break. The irregular structure of 4-Methyldiphenylmethane-3',4-diisocyanate might lead to a more amorphous hard domain, potentially resulting in a more flexible but less strong material compared to polyurethanes made from the more symmetric 4,4'-MDI.

Thermal Properties: Computational methods can be used to predict the glass transition temperature (Tg) of the soft and hard segments. The Tg is a critical parameter that defines the service temperature range of the polyurethane.

By systematically varying the molecular structure in computational models (e.g., by changing the position of the methyl group or using different polyols), a comprehensive understanding of the structure-reactivity-property relationships for polyurethanes derived from 4-Methyldiphenylmethane-3',4-diisocyanate can be established. This knowledge is invaluable for the rational design of new polyurethane materials with tailored properties for specific applications.

Advanced Polymer Characterization Methodologies for 4 Methyldiphenylmethane 3,4 Diisocyanate Derived Materials

Spectroscopic Techniques for Chemical Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of polyurethane and polyurea systems. It is particularly effective for monitoring the polymerization reaction by observing the disappearance of the isocyanate group and the appearance of urethane (B1682113) or urea (B33335) linkages. researchgate.net

The reaction progress can be tracked by the decrease in the intensity of the characteristic absorption band of the isocyanate group (-N=C=O). This peak is strong and appears in a unique spectral region around 2250-2280 cm⁻¹, making it an excellent indicator of unreacted isocyanate. researchgate.netspectroscopyonline.comresearchgate.net Its disappearance signifies the completion of the polymerization reaction. researchgate.net

The formation of urethane linkages is confirmed by the appearance of several characteristic bands. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration in the urethane group is highly sensitive to hydrogen bonding and generally appears between 1680 and 1740 cm⁻¹. researchgate.net The C-N stretching and N-H bending vibrations also provide evidence for urethane formation, appearing around 1520-1540 cm⁻¹ (Amide II band). nih.gov

In systems where water is present or amine chain extenders are used, urea linkages (-NH-CO-NH-) are formed. The carbonyl group in urea linkages typically absorbs at a lower wavenumber than the urethane carbonyl, often in the 1630-1680 cm⁻¹ region, due to stronger hydrogen bonding.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Indicates presence of unreacted monomer; its disappearance signals reaction completion. spectroscopyonline.compaint.org |

| Urethane (-NH-COO-) | N-H Stretch | 3300 - 3500 | Confirms urethane/urea formation; peak position indicates extent of hydrogen bonding. |

| C=O Stretch | 1680 - 1740 | Confirms urethane linkage; sensitive to the degree of phase separation and hydrogen bonding. nih.gov | |

| Urea (-NH-CO-NH-) | C=O Stretch | 1630 - 1680 | Indicates formation of urea linkages, often from reaction with water or amine extenders. |

| Amide II | N-H Bending & C-N Stretch | 1518 - 1540 | Characteristic band for both urethane and urea groups. paint.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the microstructure, composition, and architecture of polymers. numberanalytics.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to provide a complete structural picture of materials derived from 4-Methyldiphenylmethane-3,4-diisocyanate. numberanalytics.commdpi.com

¹H NMR spectroscopy provides information on the types of protons and their relative abundance in the polymer. researchgate.net It can be used to confirm the incorporation of the diisocyanate, polyol, and chain extender units into the polymer backbone by identifying their characteristic chemical shifts. For instance, the aromatic protons of the MDI unit, the methylene (B1212753) protons adjacent to the ester or ether linkages in the soft segment, and the protons of the chain extender can all be resolved and quantified. researchgate.net

¹³C NMR spectroscopy offers a wider spectral dispersion and provides detailed information about the carbon skeleton of the polymer. numberanalytics.com It is particularly useful for distinguishing between different chemical environments of the carbonyl carbons in the urethane and urea groups, which can provide insights into the sequence distribution of hard and soft segments. numberanalytics.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignments made from 1D spectra and helping to elucidate the complex architecture of the polymer. numberanalytics.com

| Nucleus | Structural Unit | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic protons (MDI unit) | 6.9 - 8.1 |

| Methylene protons (-CH₂-) in soft segment (e.g., polyether/polyester) | 3.0 - 4.5 | |

| Methylene bridge proton (-CH₂-) in MDI | ~3.8 - 4.0 | |

| ¹³C | Aromatic carbons (MDI unit) | 110 - 140 |

| Urethane carbonyl carbon (-NH-C OO-) | 150 - 160 | |

| Methylene carbons (-CH₂-) in soft segment | 60 - 80 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. These methods are crucial for determining the operational temperature range, thermal stability, and processing conditions for polymeric materials.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. tainstruments.com It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.com For MDI-based polyurethanes, DSC is used to determine key parameters such as the glass transition temperature (Tg) and to analyze the curing (crosslinking) reaction. mdpi.com

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. compositeskn.org This transition is observed as a step-like change in the heat flow curve. The Tg of the soft segment in segmented polyurethanes is a critical parameter that dictates the low-temperature flexibility of the material. The Tg of the hard segment, though often difficult to detect, influences the high-temperature performance. researchgate.netrsc.org

DSC is also instrumental in studying the exothermic curing reaction between the isocyanate groups of MDI and the hydroxyl groups of a polyol. mdpi.com By integrating the area under the exothermic peak in the DSC thermogram, the total heat of reaction (ΔH) can be determined. compositeskn.org This value is used to calculate the degree of cure, which is a measure of the extent of the polymerization reaction. tainstruments.comcompositeskn.org Non-isothermal DSC experiments, conducted at various heating rates, can be used to determine the kinetics of the curing reaction, including the activation energy. mdpi.comresearchgate.net

| Parameter | Description | Typical Values / Observations for MDI-based PU |

|---|---|---|

| Glass Transition Temp. (Tg) | Temperature of transition from glassy to rubbery state. | Soft segment Tg: -70°C to 0°C. researchgate.net Hard segment Tg depends on composition and crystallinity. |

| Curing Exotherm Peak | Exothermic peak representing the heat released during the crosslinking reaction. | Peak temperature typically ranges from 80°C to 200°C, depending on catalysts and reactants. mdpi.com |

| Heat of Reaction (ΔH) | Total energy released during complete curing. | Used to calculate the degree of cure. For example, a residual cure enthalpy of 79 J/g might be observed for a partially cured system. tainstruments.com |

| Activation Energy (Ea) | Energy barrier for the curing reaction, determined from multi-heating rate scans. | A reported value for an MDI-based system is 46.34 kJ·mol⁻¹. mdpi.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for assessing the thermal stability of polymers. The resulting data provide information on the decomposition temperatures, the amount of residual char, and the kinetics of degradation.

For polyurethanes derived from MDI, thermal degradation is a complex, multi-stage process. researchgate.net The stability is influenced by the chemical structure of both the hard and soft segments. Typically, the urethane linkage is the least stable component and its degradation initiates the decomposition process. The degradation often starts with the dissociation of the urethane bond back into isocyanate and polyol, followed by further decomposition of these components. nih.gov

TGA curves for MDI-based polyurethanes generally show multiple weight loss steps, corresponding to the degradation of the hard segments and the soft segments, which often occur in overlapping temperature ranges. researchgate.netnih.gov The analysis is performed in both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, as the presence of oxygen can significantly accelerate degradation and alter the decomposition mechanism. nih.govsrce.hr Key data points from a TGA curve include the onset temperature of decomposition (often reported as T₁% or T₅%, the temperature at which 1% or 5% weight loss occurs) and the temperature of maximum degradation rate (Tmax), determined from the peak of the derivative TGA (DTG) curve.

| Parameter | Atmosphere | Description | Typical Values for MDI-based PU (°C) |

|---|---|---|---|

| T₁% (Onset of Degradation) | Inert (Helium) | Temperature at which 1% mass loss occurs. | 299 - 301. nih.gov |

| T₅% (Onset of Degradation) | Inert (Helium) | Temperature at which 5% mass loss occurs. | 328 - 333. nih.govmdpi.com |

| T₁₀% (Degradation Temp.) | Inert (Helium) | Temperature at which 10% mass loss occurs. | 339 - 346. nih.govmdpi.com |

| Tmax (Max. Degradation Rate) | Inert (Helium) | Temperature of the fastest decomposition rate, from the DTG peak. | Stage 1: ~359-370, Stage 2: ~385-391. nih.gov |

| T₁% (Onset of Degradation) | Oxidative (Air) | Temperature at which 1% mass loss occurs. | 261 - 272. nih.gov |

Rheological and Dynamic Mechanical Analysis (DMA)

Rheology is the study of the flow and deformation of materials. For MDI-based polymers, rheological measurements are essential for understanding the material's behavior during processing (e.g., mixing, pumping, and molding). Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of the final, cured material. uc.edu

Rheological studies can monitor the change in viscosity as the polymerization reaction proceeds. The point at which the liquid resin transforms into a solid gel, known as the gel point, is a critical processing parameter that can be precisely determined using rheometry. tripod.com At the gel point, a continuous crosslinked network is formed, and the material exhibits characteristic power-law behavior in its viscoelastic moduli. tripod.com

DMA subjects a sample to a sinusoidal oscillating stress and measures the resultant strain. uc.edu This allows for the determination of the storage modulus (G'), which represents the elastic portion of the response (energy stored), and the loss modulus (G''), which represents the viscous portion (energy dissipated as heat). frontiersin.org The ratio of these two moduli (G''/G') gives the tan delta (δ), or damping factor.

These parameters are typically measured over a range of temperatures, frequencies, or times. A DMA temperature sweep is particularly informative. The large drop in the storage modulus corresponds to the glass transition, and the peak of the tan δ curve is often used as a precise measure of the Tg. nih.gov The height and width of the tan δ peak provide information about the molecular mobility and heterogeneity of the polymer network. In the rubbery plateau region above the Tg, the storage modulus is related to the crosslink density of the material.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Storage Modulus | G' | A measure of the elastic response of the material; represents its ability to store energy. | Indicates the stiffness of the material. A sharp drop signifies the glass transition. The value in the rubbery plateau is related to crosslink density. |

| Loss Modulus | G'' | A measure of the viscous response; represents the energy dissipated as heat. | The peak in G'' is associated with molecular motions and relaxations, often near the glass transition. |

| Tan Delta | tan δ (G''/G') | The ratio of loss modulus to storage modulus, also known as the damping factor. | The peak of the tan δ curve is a sensitive indicator of the glass transition temperature (Tg). nih.gov |

| Tensile Strength | σ | The maximum stress a material can withstand while being stretched. | MDI-based polyurethanes can exhibit high tensile strength, for example, up to 23.4 MPa. mdpi.com |

Characterization of Viscoelastic Properties and Mechanical Transitions

The viscoelastic properties of polymeric materials derived from this compound are crucial for understanding their behavior under stress and temperature variations. Dynamic Mechanical Analysis (DMA) is a primary technique used to probe these properties. DMA subjects a sample to a sinusoidal stress and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and the tangent of the phase angle, tan delta (tan δ).

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. For a typical polyurethane derived from a diisocyanate like this compound, the storage modulus is high in the glassy state at low temperatures. As the temperature increases, the material goes through a glass transition, resulting in a significant drop in E' as the polymer chains gain mobility.

The loss modulus (E'') signifies the viscous response, or the energy dissipated as heat. The peak of the loss modulus curve is often associated with the glass transition temperature (Tg), where the material exhibits maximum damping.

Tan delta (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), is another key indicator of the glass transition. The peak in the tan δ curve is a commonly used definition of the glass transition temperature. The height and width of the tan δ peak can provide insights into the degree of molecular mobility and the heterogeneity of the polymer network. In polyurethanes, the structure of the diisocyanate, such as this compound, influences the hard segment domains, which in turn affects the glass transition behavior. mdpi.comnih.gov

Below is an illustrative data table showing typical DMA results for a polyurethane elastomer based on an MDI isomer, which would be analogous to what one might expect for a material derived from this compound.

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |

| -100 | 2500 | 50 | 0.02 |

| -50 | 2000 | 150 | 0.075 |

| 0 | 100 | 200 | 2.0 |

| 50 | 10 | 5 | 0.5 |

| 100 | 5 | 1 | 0.2 |

Monitoring In-Situ Polymerization and Gelation Processes

The study of in-situ polymerization and gelation is critical for controlling the final properties of polyurethane networks. Techniques that can monitor the reaction in real-time provide valuable information on reaction kinetics and the development of the polymer network.

Rheological measurements are a powerful tool for this purpose. By monitoring the change in viscosity and viscoelastic moduli (G' and G'') as a function of time, the progression of the polymerization reaction can be followed. The gel point, which is the transition from a liquid to a solid network, can be precisely determined as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G'').

Fourier-Transform Infrared (FTIR) Spectroscopy is another widely used technique for monitoring the polymerization of polyurethanes. The reaction between the isocyanate group (-NCO) of this compound and the hydroxyl group (-OH) of a polyol can be tracked by observing the disappearance of the characteristic -NCO stretching peak around 2270 cm⁻¹ and the appearance of the urethane linkage (-NH-COO-) peaks. researchgate.net This allows for the calculation of the reaction conversion and the study of the reaction kinetics under different conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a sophisticated method for monitoring polymerization reactions. It allows for the detailed analysis of the molecular weight distribution of the polymer chains as they grow. researchgate.netnih.gov This technique can identify the formation of different species, such as prepolymers and chain-extended molecules, providing a molecular-level understanding of the polymerization process. researchgate.netnih.gov

An illustrative data table showing the change in isocyanate concentration over time during a polyurethane synthesis, as might be determined by FTIR, is presented below.

| Reaction Time (minutes) | -NCO Concentration (mol/L) | Conversion (%) |

| 0 | 1.00 | 0 |

| 30 | 0.65 | 35 |

| 60 | 0.42 | 58 |

| 90 | 0.27 | 73 |

| 120 | 0.18 | 82 |

Microstructural and Morphological Characterization of Polymeric Networks

Scanning Electron Microscopy (SEM) for Surface and Porous Structure Analysis

Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing the surface topography and internal morphology of polymers derived from this compound. bhu.ac.in For polyurethane foams, SEM can reveal the cellular structure, including cell size, shape, and the degree of interconnectivity between pores. These morphological features are critical as they directly influence the mechanical properties, thermal insulation, and fluid transport characteristics of the foam.

In the case of solid elastomers and coatings, SEM can be used to examine surface features, fracture surfaces, and the dispersion of any fillers or additives within the polymer matrix. High-resolution SEM can also provide insights into the microphase-separated morphology that is characteristic of segmented polyurethanes, where hard segments rich in diisocyanate units form distinct domains within the soft segment matrix.

The following table summarizes typical morphological features of a polyurethane foam that can be characterized using SEM.

| Morphological Feature | Description | Typical Range of Values |

| Cell Size | The average diameter of the foam cells. | 50 - 500 µm |

| Cell Shape | The geometry of the cells (e.g., spherical, elliptical). | Varies |

| Strut Thickness | The thickness of the solid material forming the cell edges. | 5 - 50 µm |

| Open/Closed Cell Content | The proportion of cells that are interconnected versus those that are sealed. | 0 - 100% |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Microphase Morphology

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the structure of polymeric materials at different length scales.

X-ray Diffraction (XRD) provides information about the crystalline structure of the material. In polyurethanes derived from this compound, the hard segments can sometimes organize into crystalline or semi-crystalline domains. XRD patterns of such materials would show sharp diffraction peaks superimposed on a broad amorphous halo. The position and intensity of these peaks can be used to identify the crystal structure and estimate the degree of crystallinity.

Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. This makes it an ideal technique for characterizing the microphase-separated morphology of segmented polyurethanes. The scattering profile from a SAXS experiment can provide information about the size, shape, and spacing of the hard segment domains within the soft segment matrix. This information is crucial for understanding the structure-property relationships in these materials.

An illustrative data table summarizing the structural information that can be obtained from XRD and SAXS for a segmented polyurethane is provided below.

| Technique | Parameter Measured | Typical Information Obtained |

| XRD | d-spacing | Identification of crystalline structures and inter-chain spacing. |

| XRD | Peak Width | Estimation of crystallite size. |

| XRD | Area under peaks | Calculation of the degree of crystallinity. |

| SAXS | Scattering Vector (q) | Determination of the average distance between hard domains (Bragg spacing). |

| SAXS | Scattering Intensity | Information on the size and shape of the scattering domains. |

No Information Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific information, research findings, or application data were found for the chemical compound titled "this compound." This includes a lack of data regarding its synthesis, properties, or use in any of the applications outlined in the provided article structure.

The search results consistently redirected to the well-known and industrially significant compound 4,4'-Diphenylmethane diisocyanate (4,4'-MDI) , along with its common isomers (2,4'-MDI and 2,2'-MDI) and its polymeric form (pMDI). These compounds are foundational to the polyurethane industry.

The applications detailed in the requested article outline, such as:

Engineering of polyurethane elastomers

Formulation of high-strength adhesives

Functionalization of polymer composites and biocomposites

are the primary and extensively researched uses for commercially available MDI isomers, particularly 4,4'-MDI.

The chemical name "this compound" specifies a molecular structure that is not described in the context of polyurethane chemistry in the available literature. It is highly probable that the requested subject contains a typographical error and that the intended compound of interest is a common isomer of Diphenylmethane (B89790) Diisocyanate (MDI).

Due to the complete absence of scientific data for "this compound," it is not possible to generate a factually accurate and informative article that adheres to the provided instructions and outline. To do so would require fabricating data and research findings.

If the intended subject was 4,4'-Diphenylmethane diisocyanate (MDI) , the requested article can be generated, as there is a vast body of research on its use in the specified advanced materials and applications. Please verify the chemical name of the compound of interest.

Advanced Materials Development and Innovative Research Applications of 4 Methyldiphenylmethane 3,4 Diisocyanate

Synthesis of Porous Materials and Aerogels

Creation of Hydrophobic and Superhydrophobic Isocyanate-Based Networks

The creation of hydrophobic and superhydrophobic surfaces is a significant area of materials science. While isocyanate-based networks, particularly those derived from aromatic isocyanates, can inherently exhibit hydrophobicity, specific research that utilizes 4-Methyldiphenylmethane-3,4-diisocyanate to create and characterize such networks is not present in the reviewed literature. The influence of the specific substitution pattern of this isomer (a methyl group at the 4-position and isocyanate groups at the 3,4'-positions) on surface properties like water contact angle and surface energy has not been specifically investigated or reported.

Development of Smart Polymeric Materials

The development of smart polymers, which respond to external stimuli, is a frontier in materials innovation. Polyurethanes are a key class of materials in this field, particularly for shape memory applications.

Tailoring Shape Memory Polyurethane Properties